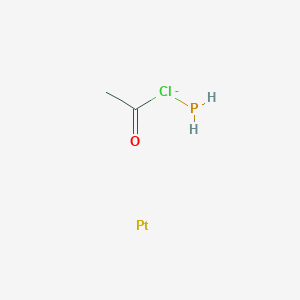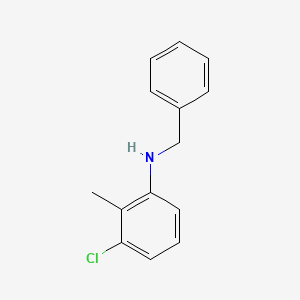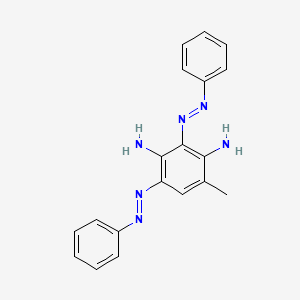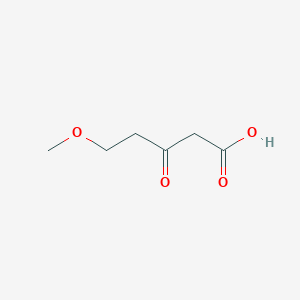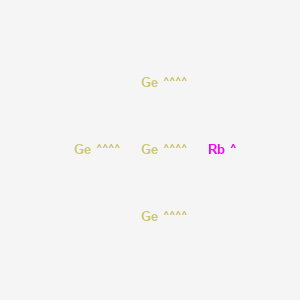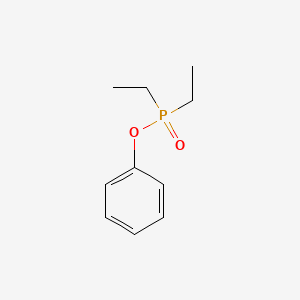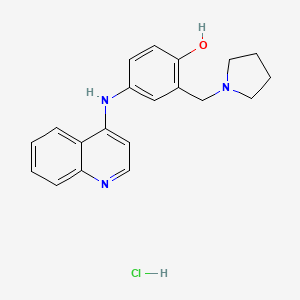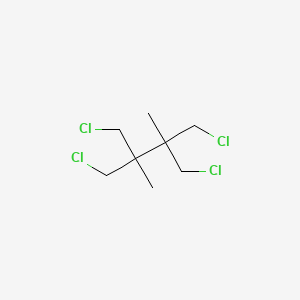
1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane is a chlorinated organic compound with the molecular formula C8H14Cl4 It is characterized by the presence of two dichloromethyl groups attached to a dimethylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane typically involves the chlorination of 2,3-dimethylbutane. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction proceeds via a free radical mechanism, resulting in the substitution of hydrogen atoms with chlorine atoms at the 1,4-positions and the formation of dichloromethyl groups at the 2,3-positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorine and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing chlorine atoms.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of 1,4-dihydroxy-2,3-bis(hydroxymethyl)-2,3-dimethylbutane.
Oxidation: Formation of 1,4-dichloro-2,3-dimethylbutane-2,3-dione.
Reduction: Formation of 2,3-dimethylbutane.
Applications De Recherche Scientifique
1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a biochemical probe.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,4-Dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane involves its interaction with molecular targets through its reactive chlorine atoms. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function. The compound’s reactivity is influenced by the presence of electron-withdrawing chlorine atoms, which enhance its electrophilic nature.
Comparaison Avec Des Composés Similaires
1,4-Dichlorobutane: Similar in structure but lacks the dichloromethyl groups.
2,3-Dichloro-2,3-dimethylbutane: Similar in structure but lacks the 1,4-dichloromethyl groups.
1,4-Dibromo-2,3-bis(bromomethyl)-2,3-dimethylbutane: Similar in structure but with bromine atoms instead of chlorine.
Propriétés
Numéro CAS |
64833-29-0 |
|---|---|
Formule moléculaire |
C8H14Cl4 |
Poids moléculaire |
252.0 g/mol |
Nom IUPAC |
1,4-dichloro-2,3-bis(chloromethyl)-2,3-dimethylbutane |
InChI |
InChI=1S/C8H14Cl4/c1-7(3-9,4-10)8(2,5-11)6-12/h3-6H2,1-2H3 |
Clé InChI |
QQYMMCWOHSZSDH-UHFFFAOYSA-N |
SMILES canonique |
CC(CCl)(CCl)C(C)(CCl)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
![2-Hydroxyethyl 3-(1,4-dioxaspiro[4.5]decan-6-yl)propanoate](/img/structure/B14507409.png)
